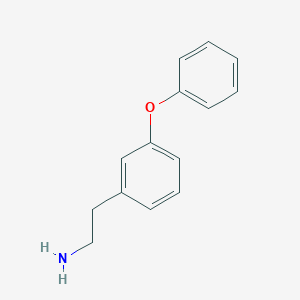

3-Phenoxyphenethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,11H,9-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALSZKXQUFGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375122 | |

| Record name | 3-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118468-17-0 | |

| Record name | 3-Phenoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenoxyphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxyphenethylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxyphenethylamine, systematically known as 2-(3-phenoxyphenyl)ethan-1-amine, is a substituted phenethylamine derivative. The phenethylamine scaffold is the backbone for a wide range of neuroactive compounds, including neurotransmitters, hormones, and synthetic drugs. The introduction of a phenoxy group at the meta-position of the phenyl ring creates a unique chemical entity with potential for novel pharmacological activities. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled to aid researchers and professionals in drug discovery and development.

Chemical Structure

The chemical structure of this compound is characterized by a phenethylamine core with a phenoxy substituent on the benzene ring at the C3 position.

graph chemical_structure {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

N [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];

O [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

C14 [label="C"];

// Define bonds for the first phenyl ring

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Bonds for the ethylamine side chain

C1 -- C7;

C7 -- C8;

C8 -- N;

// Bond for the phenoxy group

C3 -- O;

O -- C9;

// Bonds for the second phenyl ring

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C13 -- C14;

C14 -- C9;

// Position nodes

C1 [pos="0,0!"];

C2 [pos="1,0!"];

C3 [pos="1.5,0.866!"];

C4 [pos="1,1.732!"];

C5 [pos="0,1.732!"];

C6 [pos="-0.5,0.866!"];

C7 [pos="-1,-0.866!"];

C8 [pos="-2,-0.866!"];

N [pos="-2.5,-1.732!"];

O [pos="2.5,0.866!"];

C9 [pos="3.5,0.866!"];

C10 [pos="4,0!"];

C11 [pos="5,0!"];

C12 [pos="5.5,0.866!"];

C13 [pos="5,1.732!"];

C14 [pos="4,1.732!"];

}

Figure 2: A potential synthetic workflow for this compound.

Methodology:

-

Henry Reaction: 3-Phenoxybenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) to form 1-(3-phenoxyphenyl)-2-nitroethene.

-

Reduction: The resulting nitroalkene is then reduced to the corresponding primary amine, 2-(3-phenoxyphenyl)ethan-1-amine, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Potential Signaling Pathways and Biological Activity

While specific studies on the biological activity and mechanism of action of this compound are limited, its structural similarity to other phenethylamines suggests potential interactions with monoamine neurotransmitter systems. Phenethylamine and its derivatives are known to interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), and may also exhibit activity at various G-protein coupled receptors, including trace amine-associated receptors (TAARs).

The introduction of the phenoxy group could significantly modulate the compound's affinity and selectivity for these targets compared to the parent phenethylamine molecule. Structure-activity relationship (SAR) studies of related compounds suggest that substitutions on the phenyl ring can influence transporter and receptor binding.

Figure 3: Postulated signaling pathways for this compound.

Further research, including in vitro binding and functional assays, is necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a molecule of interest for further investigation due to its unique structural features within the broader class of phenethylamines. This guide has summarized the currently available information on its chemical properties and structure. However, significant data gaps remain, particularly concerning its physical properties, detailed spectroscopic characterization, and its biological activity profile. The provided theoretical frameworks for its synthesis and potential signaling pathways offer a starting point for future experimental work. Researchers are encouraged to undertake further studies to fully characterize this compound and explore its potential applications in neuroscience and drug development.

Synthesis of 3-Phenoxyphenethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-phenoxyphenethylamine, a significant molecular scaffold in medicinal chemistry. The document details established methodologies, including experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for ease of comparison. Visual diagrams of the synthetic routes are provided to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives are of considerable interest in drug discovery due to their structural resemblance to endogenous monoamine neurotransmitters. The phenethylamine backbone is a common feature in a variety of psychoactive compounds and central nervous system stimulants. The addition of a phenoxy group at the 3-position of the phenyl ring modifies the molecule's lipophilicity and electronic properties, potentially influencing its pharmacological profile, including receptor binding affinity and metabolic stability. This guide outlines the core synthetic strategies for accessing this important molecular entity.

Primary Synthetic Pathway: From 3-Phenoxybenzaldehyde

The most direct and widely applicable route to this compound proceeds through the key intermediate, 3-phenoxyphenylacetonitrile. This pathway involves three main stages: the formation of the diaryl ether, chain extension to the nitrile, and subsequent reduction to the target amine.

Stage 1: Synthesis of 3-Phenoxybenzaldehyde via Ullmann Condensation

The initial step involves the formation of the diaryl ether linkage, a key structural feature of the target molecule. The Ullmann condensation is a classical and effective method for this transformation, involving the copper-catalyzed reaction of an aryl halide with an alcohol or phenol.[1][2]

Experimental Protocol (Analogous Ullmann Condensation):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzaldehyde (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]

-

Catalyst Addition: Add a catalytic amount of copper(I) iodide (CuI, 0.1 eq) and an activating ligand such as L-proline or N,N'-dimethyl-1,2-cyclohexanediamine (if necessary) to the mixture.

-

Reaction: Heat the reaction mixture to 120-150°C and maintain it at this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield 3-phenoxybenzaldehyde.

| Reactant/Reagent | Molar Ratio | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| 3-Bromobenzaldehyde | 1.0 | DMF or NMP | 120-150 | 70-85 |

| Phenol | 1.2 | |||

| K₂CO₃ | 2.0 | |||

| CuI | 0.1 |

Stage 2: Synthesis of 3-Phenoxyphenylacetonitrile

The next stage involves a two-carbon homologation and introduction of the nitrile functionality. This is typically achieved by converting the aldehyde to a benzyl halide, followed by nucleophilic substitution with a cyanide salt.

Experimental Protocol:

Part A: Reduction of 3-Phenoxybenzaldehyde and Conversion to 3-Phenoxybenzyl Bromide

-

Reduction: Dissolve 3-phenoxybenzaldehyde (1.0 eq) in methanol or ethanol at 0°C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise while maintaining the temperature. Stir the reaction for 1-2 hours at room temperature. Quench the reaction with water and extract the product, 3-phenoxybenzyl alcohol, with ethyl acetate.

-

Bromination: Dissolve the crude 3-phenoxybenzyl alcohol in a suitable solvent like diethyl ether or dichloromethane. Cool the solution to 0°C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with ice water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Evaporation of the solvent yields 3-phenoxybenzyl bromide.

Part B: Cyanation of 3-Phenoxybenzyl Bromide

-

Reaction Setup: Dissolve 3-phenoxybenzyl bromide (1.0 eq) in a polar aprotic solvent such as acetone or dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.2 eq).

-

Reaction: Heat the mixture to 50-70°C and stir for 4-8 hours. Monitor the reaction by TLC.

-

Workup and Purification: After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-phenoxyphenylacetonitrile can be purified by column chromatography or vacuum distillation.

| Intermediate | Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |

| 3-Phenoxybenzyl alcohol | NaBH₄ | Methanol | 0 - RT | >90 |

| 3-Phenoxybenzyl bromide | PBr₃ | Diethyl ether | 0 - RT | 80-90 |

| 3-Phenoxyphenylacetonitrile | NaCN | Acetone/DMSO | 50-70 | 85-95 |

Stage 3: Reduction of 3-Phenoxyphenylacetonitrile to this compound

The final step is the reduction of the nitrile group to a primary amine. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Experimental Protocol (LiAlH₄ Reduction):

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Slowly add a solution of 3-phenoxyphenylacetonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Workup: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

| Product | Reducing Agent | Molar Ratio (Reducer:Nitrile) | Solvent | Temperature | Typical Yield (%) |

| This compound | LiAlH₄ | 1.5 - 2.0 : 1 | Anhydrous THF | Reflux | 75-90 |

| This compound | H₂/Raney Ni | Catalytic | Ethanol/Ammonia | RT - 50°C | 80-95 |

Experimental Protocol (Catalytic Hydrogenation):

-

Catalyst Preparation: In a hydrogenation vessel, place a slurry of Raney Nickel (5-10% by weight of the nitrile) in ethanol.

-

Reaction Mixture: Add a solution of 3-phenoxyphenylacetonitrile (1.0 eq) in ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and agitate the mixture at room temperature or with gentle heating (up to 50°C) until hydrogen uptake ceases.

-

Workup and Purification: Filter the catalyst through a pad of celite and wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation.

Alternative Synthetic Pathways

While the nitrile reduction pathway is the most common, other methods can be employed to synthesize this compound.

Reductive Amination of 3-Phenoxyphenylacetaldehyde

This pathway involves the reaction of 3-phenoxyphenylacetaldehyde with an ammonia source in the presence of a reducing agent.

Experimental Protocol (General Reductive Amination):

-

Imine Formation: Dissolve 3-phenoxyphenylacetaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

-

Reduction: Cool the solution to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

-

Purification: The crude amine is purified by column chromatography or vacuum distillation.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 3-bromobenzaldehyde. The key transformations involve an Ullmann condensation to form the diaryl ether, followed by conversion to 3-phenoxyphenylacetonitrile and its subsequent reduction. While alternative methods like reductive amination exist, the nitrile reduction pathway generally offers high yields and is amenable to scale-up. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

An In-depth Technical Guide to 3-Phenoxyphenethylamine and its Relation to Substituted Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. This technical guide focuses on 3-Phenoxyphenethylamine, a lesser-studied derivative, providing a comprehensive overview of its chemical synthesis, predicted pharmacological profile, and its relationship within the broader context of substituted phenethylamines. Due to a lack of direct experimental data for this compound in publicly accessible literature, its pharmacological properties are inferred from established structure-activity relationships (SAR) of analogous compounds. This document outlines detailed experimental protocols for the synthesis and evaluation of such compounds, including radioligand binding and functional assays, to facilitate further research. Visualizations of key signaling pathways and experimental workflows are provided to enhance understanding.

Introduction to Substituted Phenethylamines

Substituted phenethylamines are a chemical class of organic compounds based on the core structure of phenethylamine. This structure consists of a phenyl ring linked to an amino group by a two-carbon chain.[1] Modifications to the phenyl ring, the ethyl sidechain, or the amino group give rise to a wide array of compounds with diverse pharmacological activities.[1] These activities include roles as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants.[1]

The pharmacological effects of substituted phenethylamines are primarily mediated by their interactions with monoamine neurotransmitter systems in the brain. Key targets include serotonin (5-HT) receptors, particularly the 5-HT₂A subtype, dopamine transporters (DAT), norepinephrine transporters (NET), and trace amine-associated receptors (TAARs), especially TAAR1.[2][3] The specific affinity and efficacy at these targets are highly dependent on the nature and position of the chemical substituents.[4]

This compound: A Profile

This compound is a derivative of phenethylamine with a phenoxy group substituted at the meta-position (position 3) of the phenyl ring. Its chemical identity is confirmed by its CAS number: 118468-17-0.[5]

Predicted Physicochemical Properties

While experimental data is scarce, the physicochemical properties of this compound can be predicted using computational models. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| LogP | ~3.5 |

| pKa (amine) | ~10 |

Note: These values are estimations and require experimental verification.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic route to this compound would start from 3-phenoxybenzaldehyde. This can be converted to the corresponding benzyl cyanide, which is then reduced to the final amine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known phenethylamine syntheses and would require optimization for this specific compound.[6][7]

Step 1: Reduction of 3-Phenoxybenzaldehyde to 3-Phenoxybenzyl alcohol

-

Dissolve 3-phenoxybenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-phenoxybenzyl alcohol.

Step 2: Chlorination of 3-Phenoxybenzyl alcohol to 3-Phenoxybenzyl chloride

-

Dissolve 3-phenoxybenzyl alcohol in a dry, aprotic solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (SOCl₂) dropwise.

-

After the addition, allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Carefully quench the reaction with ice-cold water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-phenoxybenzyl chloride.

Step 3: Cyanation of 3-Phenoxybenzyl chloride to 3-Phenoxybenzyl cyanide

-

Dissolve 3-phenoxybenzyl chloride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (NaCN) and stir the mixture at an elevated temperature (e.g., 50-70 °C).

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain 3-phenoxybenzyl cyanide.

Step 4: Reduction of 3-Phenoxybenzyl cyanide to this compound

-

In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 3-phenoxybenzyl cyanide in the same dry ether to the LiAlH₄ suspension.

-

After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction in an ice bath and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting solids and wash them with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.

Predicted Pharmacology and Relation to Substituted Phenethylamines

The pharmacological profile of this compound is not documented. However, by examining the structure-activity relationships of related substituted phenethylamines, we can infer its likely interactions with key biological targets.

Structure-Activity Relationships (SAR) of Substituted Phenethylamines

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.

-

Alkoxy Groups: Methoxy groups, particularly at the 2 and 5 positions, are known to enhance affinity for the 5-HT₂A receptor.[4]

-

Halogens and Alkyl Groups: Substitution at the 4-position with halogens or small alkyl groups generally increases affinity for the 5-HT₂A receptor.

-

Bulky Substituents: The introduction of larger, bulkier groups can have varied effects. In some cases, it can increase affinity, while in others, it may lead to a decrease or a shift in selectivity.

-

-

The Phenoxy Group at Position 3: The phenoxy group is a relatively bulky ether linkage. Its placement at the meta-position is less common in highly potent psychoactive phenethylamines, where para-substitution is often favored for 5-HT₂A activity. The presence of this group is likely to have a significant impact on the binding orientation and affinity of the molecule at various receptors.

Predicted Receptor Binding Profile

Based on the SAR of related compounds, the following is a predicted, hypothetical receptor binding profile for this compound.

| Receptor/Transporter | Predicted Affinity (Ki) | Rationale |

| 5-HT₂A Receptor | Moderate | The phenethylamine backbone confers some affinity, but the 3-phenoxy group may not be optimal for high-affinity binding compared to 2,5-dimethoxy or 4-halo substitutions. |

| Dopamine Transporter (DAT) | Low to Moderate | Unsubstituted phenethylamine has some affinity for DAT. The bulky 3-phenoxy group might hinder optimal binding. |

| Norepinephrine Transporter (NET) | Low to Moderate | Similar to DAT, some interaction is expected, but the bulky substituent may limit high-affinity binding. |

| Trace Amine-Associated Receptor 1 (TAAR1) | Moderate to High | Phenethylamine is an endogenous agonist of TAAR1.[8] The 3-phenoxy substitution may be well-tolerated at this receptor. |

Predicted Functional Activity

-

5-HT₂A Receptor: Likely to be a partial agonist, a common functional profile for many substituted phenethylamines.

-

Monoamine Transporters (DAT/NET): It may act as a reuptake inhibitor or a releasing agent, though likely with lower potency than classic stimulants like amphetamine.

-

TAAR1: Expected to be an agonist, potentially leading to modulation of monoamine release.[8]

Key Experimental Protocols for Pharmacological Characterization

To experimentally determine the pharmacological profile of this compound, a series of in vitro assays are necessary.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for DAT, NET, and SERT.

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter. Harvest cells and prepare membrane fractions by homogenization and centrifugation.

-

Binding Assay: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay for TAAR1: cAMP Accumulation

This assay measures the ability of a compound to activate TAAR1 and induce the production of cyclic AMP (cAMP).

Caption: Workflow for a TAAR1 functional assay.

Protocol:

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably or transiently expressing human TAAR1.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add varying concentrations of this compound and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Signaling Pathways

The interaction of substituted phenethylamines with their primary targets, such as the 5-HT₂A receptor and TAAR1, initiates distinct intracellular signaling cascades.

5-HT₂A Receptor Signaling

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.

Caption: Simplified 5-HT₂A receptor signaling pathway.

TAAR1 Signaling

TAAR1 is a GPCR that primarily couples to the Gs protein.

Caption: Simplified TAAR1 signaling pathway.

Conclusion

This compound represents an intriguing yet understudied member of the vast phenethylamine family. While direct experimental data on its pharmacology is currently lacking, established structure-activity relationships for this class of compounds allow for informed predictions of its likely interactions with key CNS targets. It is hypothesized that this compound will exhibit moderate affinity for the 5-HT₂A receptor and TAAR1, with lower affinity for the monoamine transporters. Its synthesis is achievable through standard organic chemistry methodologies. This guide provides a framework for the synthesis and detailed pharmacological characterization of this compound, encouraging further research to elucidate its precise biological activities and therapeutic potential. The provided protocols and pathway diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. 3-(3-Ethyl-phenoxy)-phenylamine | C14H15NO | CID 10921845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 3. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 118468-17-0 [chemicalbook.com]

- 6. Synthesis routes of 3,4-Diethoxyphenethylamine [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

Potential Pharmacological Profile of 3-Phenoxyphenethylamine: A Technical Guide

Disclaimer: There is currently a significant lack of published pharmacological data for the specific compound 3-Phenoxyphenethylamine. Therefore, this document outlines a potential pharmacological profile based on the structure-activity relationships (SAR) of the broader phenethylamine class of compounds. The information presented is intended for research and drug development professionals and should be considered hypothetical until confirmed by experimental data.

Executive Summary

This compound is a derivative of phenethylamine, a well-known psychoactive compound class that interacts with various monoamine systems in the central nervous system.[1] The addition of a phenoxy group at the 3-position of the phenyl ring introduces a bulky, electron-withdrawing substituent that is likely to modulate its binding affinity and functional activity at various receptors and transporters compared to the parent phenethylamine molecule. Based on the pharmacology of related compounds, this compound is hypothesized to interact with serotonergic and dopaminergic systems, potentially exhibiting a mixed agonist/antagonist profile or acting as a reuptake inhibitor. This guide provides a theoretical framework for its pharmacological investigation, including potential targets, experimental protocols for characterization, and anticipated signaling pathways.

Predicted Pharmacological Profile

The pharmacological profile of this compound is likely to be influenced by the structure-activity relationships observed in other phenethylamine derivatives. The phenethylamine backbone is a common feature in many psychoactive substances that target monoamine neurotransmitter systems.[2][3]

2.1 Potential Molecular Targets

Based on the pharmacology of structurally related phenethylamines, the primary molecular targets for this compound are predicted to be:

-

Serotonin (5-HT) Receptors: Phenethylamines are known to have varying affinities for different 5-HT receptor subtypes, particularly the 5-HT2A receptor.[1] The nature and position of substitutions on the phenyl ring can significantly alter binding affinity and functional activity.[4]

-

Dopamine (DA) Transporter (DAT) and Receptors: Many phenethylamine derivatives exhibit inhibitory effects on dopamine reuptake.[2] The structural features of this compound suggest a potential interaction with DAT.

-

Norepinephrine (NE) Transporter (NET) and Receptors: Cross-reactivity with the noradrenergic system is common for phenethylamine-based compounds.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine itself is an agonist at TAAR1, which modulates monoamine neurotransmission.[5]

2.2 Hypothetical Quantitative Data

The following table outlines the types of quantitative data that should be obtained to characterize the pharmacological profile of this compound. The values presented are for illustrative purposes only and are not based on experimental results.

| Target | Assay Type | Predicted Parameter | Hypothetical Value Range |

| 5-HT2A Receptor | Radioligand Binding | Ki (nM) | 50 - 500 |

| 5-HT2A Receptor | Functional Assay (e.g., Ca2+ flux) | EC50/IC50 (nM) | 100 - 1000 |

| Dopamine Transporter | Radioligand Binding | Ki (nM) | 100 - 1500 |

| Dopamine Transporter | Reuptake Inhibition Assay | IC50 (nM) | 200 - 2000 |

| Norepinephrine Transporter | Radioligand Binding | Ki (nM) | 500 - 5000 |

| Norepinephrine Transporter | Reuptake Inhibition Assay | IC50 (nM) | 1000 - 10000 |

| TAAR1 | Functional Assay (e.g., cAMP accumulation) | EC50 (nM) | 50 - 800 |

Proposed Experimental Protocols

To elucidate the pharmacological profile of this compound, a systematic approach involving both in vitro and in vivo studies is necessary.

3.1 In Vitro Characterization

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of this compound for a panel of receptors and transporters, including but not limited to 5-HT, dopamine, and norepinephrine receptor subtypes, as well as DAT, NET, and SERT.

-

Methodology: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptors or transporters. A fixed concentration of a specific radioligand will be incubated with increasing concentrations of this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined and converted to the inhibition constant (Ki).

-

-

Functional Assays:

-

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at its primary targets.

-

Methodology:

-

G-Protein Coupled Receptors (GPCRs): For GPCRs like the 5-HT receptors, functional activity can be assessed by measuring second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors or inositol phosphate for Gq-coupled receptors) or through reporter gene assays.

-

Transporter Function: The effect on monoamine transporters can be determined using synaptosomes or cell lines expressing the transporters. The inhibition of radiolabeled substrate (e.g., [3H]dopamine) uptake will be measured.

-

-

3.2 In Vivo Evaluation

-

Pharmacokinetic Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Methodology: The compound will be administered to laboratory animals (e.g., rats or mice) via relevant routes (e.g., oral, intravenous). Blood and tissue samples will be collected at various time points and analyzed using LC-MS/MS to determine pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.

-

-

Pharmacodynamic and Behavioral Studies:

-

Objective: To assess the physiological and behavioral effects of this compound in vivo.

-

Methodology: Depending on the in vitro profile, relevant behavioral models can be employed. For example, if the compound shows significant activity at 5-HT2A receptors, head-twitch response in mice could be evaluated. If it is a potent DAT inhibitor, locomotor activity and drug discrimination studies could be performed.[6]

-

Visualizations

4.1 Proposed Experimental Workflow

Caption: A generalized workflow for the pharmacological characterization of a novel compound.

4.2 Hypothetical Signaling Pathway for a Gq-Coupled 5-HT2A Receptor

Caption: A potential Gq-coupled signaling cascade initiated by a 5-HT2A receptor agonist.

Conclusion

While the specific pharmacological profile of this compound remains to be determined, this guide provides a comprehensive framework for its investigation. Based on the well-established structure-activity relationships of phenethylamine derivatives, it is plausible that this compound will interact with key monoamine systems in the brain. The proposed experimental protocols will enable a thorough characterization of its binding affinities, functional activities, and in vivo effects, thereby elucidating its potential as a pharmacological tool or therapeutic lead. Further research into this and related novel psychoactive substances is crucial for a better understanding of their mechanisms of action and potential impacts.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of 3-Phenoxyphenethylamine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Phenoxyphenethylamine belongs to the broad class of phenethylamine compounds, which includes endogenous neurotransmitters and various psychoactive substances. The prediction of its receptor binding profile is crucial for understanding its pharmacological effects and potential therapeutic applications. In silico methods, such as molecular docking and QSAR, offer powerful tools for predicting ligand-receptor interactions, guiding lead optimization, and reducing the costs associated with experimental screening. This guide focuses on the predicted primary target, TAAR1, and potential secondary targets, DAT and 5-HT2A, providing the necessary theoretical and practical framework for researchers in drug discovery and development.

Predicted Molecular Targets and Signaling Pathways

Based on the structure of this compound and the known pharmacology of related phenethylamines, the following receptors are considered the most likely targets.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G protein-coupled receptor (GPCR) that is a primary target for endogenous trace amines and amphetamine-like substances[1]. Phenethylamines are known agonists of TAAR1[2].

Signaling Pathways: TAAR1 activation is known to couple to both Gαs and Gαq proteins.

-

Gαs Pathway: Activation of the Gαs subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors and other kinases[1][3].

-

Gαq Pathway: Coupling to the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC)[4][5].

TAAR1 Gs and Gq Signaling Pathways

Potential Secondary Target: Dopamine Transporter (DAT)

The dopamine transporter is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft[6]. Phenethylamine derivatives have been shown to interact with DAT, acting as inhibitors or substrates[7][8].

Signaling and Conformational States: DAT function is modulated by various signaling pathways, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)[3]. The transporter cycles through several conformational states to facilitate dopamine transport: outward-open, substrate-occluded, and inward-open[6][9][10].

Dopamine Transporter Regulation

Potential Secondary Target: Serotonin 2A Receptor (5-HT2A)

The 5-HT2A receptor is a GPCR and a well-known target for many psychoactive phenethylamines[7][11].

Signaling Pathway: The 5-HT2A receptor primarily couples to Gαq proteins, initiating a signaling cascade similar to the TAAR1 Gαq pathway. This leads to the activation of PLC, generation of IP3 and DAG, and subsequent release of intracellular Ca2+ and activation of PKC[4][12][13].

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. msudenver.edu [msudenver.edu]

- 5. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Substrate-Driven Transition to an Inward-Facing Conformation in the Functional Mechanism of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Technical Guide: 2-(3-Phenoxyphenyl)ethylamine (CAS 118468-17-0)

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific biological activity, mechanism of action, or detailed experimental data has been found for the compound 2-(3-phenoxyphenyl)ethylamine (CAS 118468-17-0). The following information is based on the general properties of the phenethylamine chemical class and should not be considered specific to this particular compound. All data presented for related compounds is for illustrative purposes only.

Executive Summary

2-(3-Phenoxyphenyl)ethylamine is a chemical compound belonging to the phenethylamine class. While its specific biological functions remain uncharacterized in publicly available research, the phenethylamine scaffold is a well-established pharmacophore present in a wide array of neuroactive and psychoactive substances. This guide provides the known physicochemical properties of 2-(3-phenoxyphenyl)ethylamine and offers a broader context by examining the general biological activities and mechanisms of the phenethylamine class of molecules. Due to the absence of specific research, this document cannot provide in-depth experimental protocols or signaling pathway diagrams for the target compound.

Physicochemical Properties of 2-(3-Phenoxyphenyl)ethylamine

The fundamental properties of 2-(3-phenoxyphenyl)ethylamine have been collated from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 118468-17-0 | N/A |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| IUPAC Name | 2-(3-phenoxyphenyl)ethan-1-amine | N/A |

| Synonyms | 3-Phenoxyphenethylamine | N/A |

| Boiling Point | 142 °C at 5 mmHg | N/A |

| Density | 1.08 g/cm³ | N/A |

The Phenethylamine Class: A General Overview of Biological Activity

The 2-phenethylamine structure is the backbone for a vast number of biologically active molecules, including endogenous neurotransmitters, hormones, and synthetic drugs. The biological effects of phenethylamine derivatives are highly dependent on the substitutions on the phenyl ring, the ethylamine side chain, and the terminal amine.

Key Biological Targets:

-

Monoamine Transporters: Many phenethylamines are known to interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). They can act as substrates, inhibitors, or reversing agents (releasers) for these transporters.

-

G-Protein Coupled Receptors (GPCRs): This class of compounds frequently exhibits affinity for various GPCRs, including:

-

Adrenergic Receptors (α and β): Modulation of these receptors can lead to cardiovascular effects (changes in blood pressure and heart rate) and other physiological responses.

-

Dopamine Receptors (D₁-D₅): Interaction with dopamine receptors is central to the effects of many stimulants and antipsychotic drugs.

-

Serotonin (5-HT) Receptors: The diverse subtypes of serotonin receptors are targets for antidepressants, anxiolytics, and psychedelic compounds.

-

Trace Amine-Associated Receptors (TAARs): Phenethylamine is an endogenous ligand for TAAR1, a receptor involved in modulating monoaminergic neurotransmission.

-

Potential (but Unverified) Areas of Research for 2-(3-Phenoxyphenyl)ethylamine

Given its core structure, 2-(3-phenoxyphenyl)ethylamine could theoretically be investigated for activities similar to other phenethylamine derivatives. These are speculative avenues for research and are not based on any existing data for this specific compound.

-

Neurotransmitter Reuptake Inhibition: The phenethylamine backbone is common in compounds that inhibit the reuptake of norepinephrine and serotonin. For instance, a novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines has been identified as potent and balanced norepinephrine and serotonin reuptake inhibitors.[2]

-

Receptor Binding Affinity: Studies on related phenethylamine derivatives have evaluated their binding affinities for various receptors. For example, certain 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives have been examined for their ability to inhibit norepinephrine and serotonin uptake.[3]

Synthesis and Experimental Protocols: A General Perspective

While no specific synthesis or experimental protocols for 2-(3-phenoxyphenyl)ethylamine have been found in the literature, general methods for the synthesis of phenethylamines are well-established. A common synthetic route involves the reduction of a corresponding substituted phenylacetonitrile or the reductive amination of a substituted phenylacetaldehyde.

Illustrative Experimental Workflow for Characterizing a Novel Phenethylamine:

The following diagram illustrates a general workflow that could be applied to characterize the biological activity of a novel phenethylamine like 2-(3-phenoxyphenyl)ethylamine. This is a hypothetical workflow and has not been applied to the target compound.

Conclusion

The compound 2-(3-phenoxyphenyl)ethylamine (CAS 118468-17-0) remains a largely uncharacterized molecule within the scientific literature. While its physicochemical properties are known, its biological activities, mechanism of action, and potential therapeutic applications are yet to be determined. The broader family of phenethylamines exhibits a wide range of pharmacological effects, primarily centered on the modulation of monoaminergic systems in the central nervous system. Any future research on 2-(3-phenoxyphenyl)ethylamine would need to begin with fundamental in vitro screening to determine its primary biological targets, followed by more extensive in vivo studies to understand its physiological effects. Researchers are encouraged to view this compound as a novel chemical entity with unexplored potential.

References

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 3-Phenoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth look at the anticipated solubility and stability of 3-phenoxyphenethylamine, a molecule of interest in medicinal chemistry. Due to a lack of specific public data for this compound, this document outlines the expected properties based on its chemical structure and the behavior of related phenethylamine derivatives. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in the laboratory.

Predicted Solubility Profile of this compound

The presence of the basic amine group suggests that this compound will exhibit some solubility in acidic aqueous solutions through the formation of a more soluble salt.[1][2] Conversely, the large, non-polar phenoxy and phenyl rings will likely confer good solubility in a range of organic solvents.[1][3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amine group can form hydrogen bonds, but the large hydrophobic structure will limit solubility in highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water.[1] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating both polar and non-polar moieties, making them good candidates for dissolving this compound. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Moderate to High | The significant non-polar character of the molecule suggests good solubility in these solvents.[2] |

| Aqueous Acid | Dilute HCl, Dilute H₂SO₄ | High | The basic amine group will be protonated to form a water-soluble salt.[1] |

| Aqueous Base | Dilute NaOH, Dilute KOH | Low | The free base is expected to be less soluble in aqueous media. |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, the following experimental protocol is recommended.

Objective: To determine the solubility of this compound in various laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, acetonitrile, toluene, 1 M HCl)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

Tightly cap the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the incubation period, carefully remove the vials. Allow any undissolved solid to settle.

-

Using a syringe, withdraw a known volume of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample solutions into the HPLC and determine their concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

References

Predicted Metabolic Pathways of 3-Phenoxyphenethylamine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic pathways of 3-Phenoxyphenethylamine, a molecule of interest in drug discovery. By integrating established metabolic routes for structurally related compounds, namely phenethylamines and aromatic ethers, this document outlines the probable biotransformations this compound undergoes in vivo. This guide is intended to serve as a foundational resource for researchers and scientists involved in the preclinical development of this compound derivatives, offering insights into potential metabolite structures, the enzymes involved, and methodologies for their experimental validation. All quantitative data herein is presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding.

Introduction

This compound is a chemical scaffold with potential applications in medicinal chemistry. A thorough understanding of its metabolic fate is crucial for the evaluation of its pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. The metabolic pathways of xenobiotics are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1] For this compound, metabolic transformations are anticipated to occur on both the phenethylamine backbone and the phenoxy moiety.

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes and flavin-containing monooxygenases (FMOs).[2][3] These reactions introduce or expose functional groups, such as hydroxyl groups, which can then undergo Phase II conjugation reactions.[1] Phase II reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules to the Phase I metabolites, increasing their water solubility and facilitating their excretion.[2]

Predicted Phase I Metabolic Pathways

The phenethylamine and aromatic ether moieties of this compound are susceptible to several Phase I metabolic reactions.

Metabolism of the Phenethylamine Side Chain

The ethylamine side chain is a primary target for monoamine oxidases (MAO-A and MAO-B) and CYP enzymes.

-

Oxidative Deamination: MAO is expected to catalyze the oxidative deamination of the primary amine to form 3-phenoxyphenylacetaldehyde. This aldehyde intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding carboxylic acid, 3-phenoxyphenylacetic acid, which is likely to be a major metabolite.[4]

-

N-Oxygenation: Flavin-containing monooxygenases (FMOs) can catalyze the N-oxygenation of the primary amine to form the corresponding hydroxylamine.[5][6]

Metabolism of the Aromatic Rings and Ether Linkage

The two phenyl rings and the ether linkage are susceptible to metabolism primarily by CYP450 enzymes.[4][7]

-

Aromatic Hydroxylation: CYP enzymes, such as CYP2D6 and CYP3A4, are predicted to hydroxylate either the phenoxy ring or the phenyl ring of the phenethylamine moiety, likely at the para-position due to steric accessibility.[4][8] This results in the formation of phenolic metabolites.

-

O-Dealkylation (Ether Cleavage): A key metabolic pathway for aromatic ethers is O-dealkylation, catalyzed by CYP450 enzymes.[4][7] This would lead to the cleavage of the ether bond, yielding phenol and 3-hydroxyphenethylamine. The resulting phenols are then readily available for Phase II conjugation. A novel pathway for arylether metabolism involves the cleavage of the oxygen-aromatic ring bond with an ipso-substitution by the oxygen atom from the active species in cytochrome P450, which can lead to the formation of a benzoquinone, a potentially toxic metabolite.[1]

Predicted Phase II Metabolic Pathways

The hydroxylated metabolites formed during Phase I are expected to undergo extensive Phase II conjugation reactions.

-

Glucuronidation: The phenolic metabolites are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

-

Sulfation: Sulfotransferases (SULTs) can also conjugate the phenolic metabolites to form sulfate conjugates.

-

Glutathione Conjugation: If reactive intermediates, such as quinones, are formed from the oxidation of phenolic metabolites, they may be detoxified through conjugation with glutathione (GSH).

Summary of Predicted Metabolites

The following table summarizes the predicted major metabolites of this compound.

| Metabolite ID | Predicted Structure Name | Metabolic Pathway | Enzymes Involved |

| M1 | 3-Phenoxyphenylacetic acid | Oxidative Deamination | MAO, ALDH |

| M2 | 4'-Hydroxy-3-phenoxyphenethylamine | Aromatic Hydroxylation | CYP450 (e.g., CYP2D6, CYP3A4) |

| M3 | 3-(4-Hydroxyphenoxy)phenethylamine | Aromatic Hydroxylation | CYP450 (e.g., CYP2C9, CYP2C19) |

| M4 | Phenol | O-Dealkylation | CYP450 |

| M5 | 3-Hydroxyphenethylamine | O-Dealkylation | CYP450 |

| M6 | 4'-Hydroxy-3-phenoxyphenethylamine-O-glucuronide | Glucuronidation | UGTs |

| M7 | 3-(4-Hydroxyphenoxy)phenethylamine-O-glucuronide | Glucuronidation | UGTs |

| M8 | 4'-Hydroxy-3-phenoxyphenethylamine-O-sulfate | Sulfation | SULTs |

Visualizing the Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic pathways of this compound.

Caption: Predicted Phase I and Phase II metabolic pathways of this compound.

Experimental Protocols for Metabolic Profiling

The following are generalized protocols for the in vitro investigation of the metabolism of this compound.

In Vitro Incubation with Human Liver Microsomes (HLM)

This experiment is designed to identify metabolites formed by CYP450 and other microsomal enzymes.[9][10]

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or methanol to quench the reaction

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is less than 1%.

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the sample to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS for the presence of metabolites.

In Vitro Incubation with Cryopreserved Human Hepatocytes

This experiment provides a more complete picture of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of metabolic enzymes and cofactors.[11][12][13]

Materials:

-

This compound

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated culture plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN) or methanol

Procedure:

-

Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol. Allow the cells to form a monolayer.

-

Prepare a solution of this compound in the culture medium.

-

Remove the existing medium from the hepatocytes and add the medium containing the test compound.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).

-

At the end of the incubation, collect the medium.

-

Quench any enzymatic activity by adding two volumes of ice-cold acetonitrile to the collected medium.

-

Centrifuge the mixture to remove any cell debris.

-

Analyze the supernatant by LC-MS/MS.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and characterizing drug metabolites.[14][15][16]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap).

General Procedure:

-

Inject the supernatant from the in vitro incubations onto the LC system.

-

Separate the parent compound and its metabolites using a suitable chromatographic method (e.g., reverse-phase chromatography).

-

Detect the eluted compounds using the mass spectrometer in full scan mode to identify potential metabolites based on their mass-to-charge ratio (m/z).

-

Perform tandem MS (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.

-

Elucidate the structure of the metabolites by comparing their fragmentation patterns with that of the parent compound and by interpreting the mass shifts.

Quantitative Analysis of Metabolism

While specific quantitative data for this compound is not available, the following table provides a hypothetical, yet realistic, representation of results that could be obtained from in vitro metabolism studies. This data is for illustrative purposes to guide experimental design and interpretation.

| Parameter | CYP2D6 | CYP3A4 | CYP2C9 | Pooled HLM |

| Apparent Km (µM) | 5.2 | 15.8 | 25.1 | 12.5 |

| Apparent Vmax (pmol/min/mg protein) | 120.4 | 85.2 | 45.7 | 251.3 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.2 | 5.4 | 1.8 | 20.1 |

| Relative Metabolite Formation (%) | ||||

| 3-Phenoxyphenylacetic acid (M1) | - | - | - | 45 |

| 4'-Hydroxy-3-phenoxyphenethylamine (M2) | 65 | 25 | 10 | 20 |

| 3-(4-Hydroxyphenoxy)phenethylamine (M3) | 15 | 40 | 35 | 15 |

| Other Phase I Metabolites | 20 | 35 | 55 | 10 |

| Phase II Conjugates (from hepatocyte assay) | - | - | - | 10 |

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the identification and characterization of metabolites.

Caption: General experimental workflow for in vitro metabolite identification.

Conclusion

The metabolic pathways of this compound are predicted to be complex, involving reactions on both the phenethylamine side chain and the aromatic ether core. The primary routes of metabolism are likely to be oxidative deamination, aromatic hydroxylation, and O-dealkylation, followed by extensive Phase II conjugation. The provided experimental protocols and analytical strategies offer a robust framework for the definitive identification and quantification of these metabolites. A thorough understanding of the metabolic fate of this compound is a critical step in its preclinical development, providing essential information for assessing its safety and efficacy. This guide serves as a valuable resource for scientists and researchers in navigating the challenges of characterizing the metabolism of this novel chemical entity.

References

- 1. Novel metabolic pathway of arylethers by cytochrome P450: cleavage of the oxygen-aromatic ring bond accompanying ipso-substitution by the oxygen atom of the active species in cytochrome P450 models and cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 5. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. courses.washington.edu [courses.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. oyc.co.jp [oyc.co.jp]

- 11. bdj.co.jp [bdj.co.jp]

- 12. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. ijpras.com [ijpras.com]

- 15. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]

- 16. lifesciences.danaher.com [lifesciences.danaher.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 3-Phenoxyphenethylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 3-Phenoxyphenethylamine in biological matrices. The protocols are based on established analytical techniques for the analysis of phenethylamine analogs and can be adapted for specific research needs.

Introduction

This compound is a phenethylamine derivative with potential applications in pharmaceutical and neuroscience research. Accurate and reliable quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines protocols for High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely used techniques for this purpose.

I. HPLC-MS/MS Method for Quantification in Plasma

This method provides high sensitivity and selectivity for the quantification of this compound in plasma samples.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is utilized to clean up the plasma sample and concentrate the analyte, thereby enhancing the accuracy and sensitivity of the analysis.

-

Materials:

-

Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium hydroxide

-

Formic acid

-

Internal Standard (IS): A deuterated analog of this compound is recommended. If unavailable, a structurally similar compound not expected to be present in the sample can be used.

-

-

Procedure:

-

Sample Pre-treatment: To 1 mL of plasma, add the internal standard and vortex to mix.

-

Cartridge Conditioning: Condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Analyte Elution: Elute this compound and the internal standard with 1 mL of a 50:50 (v/v) mixture of ethyl acetate and methanol containing 2% ammonium hydroxide.

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

2. HPLC-MS/MS Analysis

-

Instrumentation: A reverse-phase HPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size) is suitable for the separation of phenethylamines.[1][2]

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Gradient Elution: A gradient elution is recommended to ensure good separation from matrix components and potential metabolites.[1][3]

-

Flow Rate: 0.3 mL/min.[1]

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific precursor and product ions for this compound and the internal standard must be determined by infusing a standard solution into the mass spectrometer. The most intense and stable transitions should be selected for quantification (quantifier) and confirmation (qualifier).

-

Data Presentation

Table 1: HPLC-MS/MS Method Parameters

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Mass Spectrometer | Agilent 6495 Triple Quadrupole or equivalent |

| Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MRM Transitions | Analyte-specific; to be determined experimentally. |

| Internal Standard | Deuterated this compound or suitable analog. |

II. GC-MS Method for Quantification in Urine

This protocol describes a GC-MS method for the analysis of this compound in urine, which may require derivatization to improve chromatographic properties and sensitivity.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Materials:

-

Urine sample

-

Internal Standard (IS)

-

5.0 N Sodium Hydroxide (NaOH)

-

Hexane

-

Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

-

-

Procedure:

-

Transfer 1 to 5 mL of urine into a glass test tube.

-

Add 500 µL of 5.0 N aqueous NaOH and 750 µL of hexane.

-

Vortex for 15 seconds.

-

Centrifuge for 5 minutes at 1650 x g.

-

Transfer the upper organic layer to a clean glass test tube.

-

Add four drops of PFPA and vortex thoroughly.[4]

-

2. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column such as a ZB-5MS (20m x 0.18mm x 0.18µm) is often used for phenethylamine analysis.[5]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.[5]

-

Oven Temperature Program: Initial temperature of 150°C, ramped to 280°C at 15°C/min, and held for 3 minutes.[5]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[5]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-550.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Data Presentation

Table 2: GC-MS Method Parameters

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | ZB-5MS (20m x 0.18mm x 0.18µm) or similar |

| Carrier Gas | Helium (1 mL/min) |

| Oven Program | 150°C, then 15°C/min to 280°C (hold 3 min) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (70 eV) |

| Scan Range | m/z 40-550 |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |

III. Signaling Pathways and Experimental Workflows

Phenethylamine and its analogs are known to interact with various neurotransmitter systems in the central nervous system. A primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[6][7][8][9] Activation of TAAR1 can modulate dopaminergic and serotonergic signaling.

Diagrams

References

- 1. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov.tw [fda.gov.tw]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 8. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Phenoxyphenethylamine in Tissue by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the detection and quantification of 3-Phenoxyphenethylamine in tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a tissue homogenization and protein precipitation procedure for sample preparation, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the analysis of this compound in a complex biological matrix.

Introduction